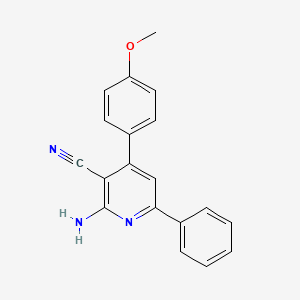

2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

説明

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP) is a nicotinonitrile derivative characterized by a pyridine core substituted with an amino group, a 4-methoxyphenyl group at position 4, and a phenyl group at position 4. Synthetically, AMP is typically prepared via multicomponent reactions involving phthalic anhydride (PA), aromatic aldehydes, and ammonium acetate in acetic acid . Its structure has been confirmed through spectroscopic techniques (¹H NMR, ¹³C NMR) and X-ray crystallography in related derivatives .

特性

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(21)17(16)12-20/h2-11H,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKWSXKCIHNLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, a pyridine derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer research and neuropharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate aromatic aldehydes with malononitrile under basic conditions. The resulting intermediates undergo cyclization to form the desired compound. The following table summarizes the synthetic route:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Aromatic aldehyde + Malononitrile + Base | Chalcone intermediate |

| 2 | Heating under reflux | This compound |

Anticancer Properties

Recent studies have highlighted the cytotoxicity of this compound against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells (MDA-MB-231 and MCF-7). In a comparative study, the compound exhibited an IC50 value of 1.81 ± 0.1 µM against MDA-MB-231 cells, outperforming Doxorubicin (IC50 = 3.18 ± 0.1 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 1.81 ± 0.1 |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| This compound | MCF-7 | 2.85 ± 0.1 |

| Doxorubicin | MCF-7 | 4.17 ± 0.2 |

These findings indicate that this compound could serve as a potent candidate for further development in cancer therapy.

Neuropharmacological Effects

Additionally, the compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission .

The mechanism of action for the biological activity of this compound is believed to involve multiple pathways:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- AChE Inhibition : Binding to the active site of AChE, leading to reduced enzyme activity and increased acetylcholine levels.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Breast Cancer Study : In vitro tests demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines .

- Neuroprotection : Research indicated that compounds similar to this compound exhibited neuroprotective effects by inhibiting AChE and reducing oxidative stress in neuronal cells .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

AMPN has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent cytotoxicity, surpassing traditional chemotherapeutic agents like Doxorubicin in certain cases. A study demonstrated that derivatives of AMPN showed significant activity against breast cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism by which AMPN exerts its anticancer effects involves the modulation of specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of tumor growth and induction of cancer cell death .

Chemical Synthesis Applications

Building Block in Organic Synthesis

AMPN serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. These reactions can yield diverse derivatives with tailored properties for specific applications.

Synthesis Methodologies

Recent studies have optimized synthetic pathways for AMPN using catalysts like L-proline, which enhance reaction rates and yields. For instance, a study reported that using L-proline significantly improved the efficiency of synthesizing AMPN from simpler precursors under mild conditions .

Material Science Applications

Fluorescent Properties

AMPN exhibits unique photophysical properties that make it suitable for applications in fluorescence-based sensors. Its fluorescence characteristics can be tuned by altering solvent environments, which affects emission spectra and quantum yields. This property is advantageous for developing optical sensors to detect environmental changes or biological analytes .

Energy Transfer Systems

The red and blue shifts observed in the emission spectra of AMPN derivatives make them promising candidates for energy transfer systems. Such systems are essential in solar energy conversion and light-harvesting technologies, where efficient energy transfer is crucial .

Corrosion Inhibition Applications

Corrosion Inhibitors

AMPN and its derivatives have been studied for their effectiveness as corrosion inhibitors in various acidic environments. Electrochemical studies indicate that certain formulations containing AMPN provide substantial protection against corrosion in steel, with inhibition efficiencies exceeding 90% under specific conditions . This application is particularly relevant in industrial settings where metal degradation poses significant economic challenges.

Data Tables

Case Studies

- Cytotoxicity Study : A recent investigation into the anticancer properties of AMPN revealed that it significantly inhibits the proliferation of breast cancer cells through apoptosis induction mechanisms. The study utilized various assays to quantify cell viability and elucidate the compound's action pathways.

- Synthesis Optimization : An experimental setup employing L-proline as a catalyst demonstrated enhanced reaction rates for synthesizing AMPN from starting materials. The results showed a marked increase in product yield within a reduced timeframe compared to traditional methods.

- Corrosion Resistance Analysis : A series of tests were conducted to evaluate the efficacy of AMPN as a corrosion inhibitor on mild steel exposed to hydrochloric acid solutions. The findings indicated that formulations containing AMPN significantly reduced metal loss due to corrosion.

類似化合物との比較

Structural and Electronic Comparisons

Nicotinonitrile derivatives vary primarily in substituents on the pyridine ring and phenyl groups, leading to distinct electronic and steric properties. Key structural analogs include:

Electronic Effects :

- AMP vs. ADP : The hydroxyl groups in ADP enhance electron donation, raising its highest occupied molecular orbital (HOMO) energy (-5.12 eV vs. AMP’s -5.35 eV) and lowering the energy gap (ΔE = 3.24 eV vs. AMP’s 3.50 eV), improving corrosion inhibition efficiency (90% vs. 86% at 200 mg/L in HCl) .

- AMP vs. ADPN : ADPN’s dichlorophenyl substituents introduce electron-withdrawing effects, stabilizing its LUMO and promoting dispersion interactions in crystal packing .

Corrosion Inhibition Performance

AMP and its analogs exhibit mixed-type inhibition behavior on N80 steel in 15% HCl, adhering to the Langmuir adsorption isotherm . Key

| Compound | Inhibition Efficiency (%) (200 mg/L) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|---|

| AMP | 86 | -5.35 | -1.85 | 3.50 |

| ADP | 90 | -5.12 | -1.88 | 3.24 |

| ADPN | N/A (cytotoxic focus) | -5.60 | -1.90 | 3.70 |

ADP’s superior performance is attributed to hydroxyl groups, which enhance adsorption via hydrogen bonding and electron donation. Protonated forms of these compounds show increased electron-donating tendencies .

Crystallographic and Quantum Chemical Insights

- AMP: No direct crystallographic data is available, but related compounds (e.g., ADPN) form hydrogen-bonded chains (N–H···N) and π-π interactions .

- ADPN : Dispersion-corrected DFT (BP86-D3) reveals dimer stabilization via N–H···N hydrogen bonds and dispersion forces (≈5 kcal/mol contribution) .

Q & A

Q. What are the established synthetic routes for 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile?

The compound is synthesized via a one-pot multicomponent reaction. A typical protocol involves condensing (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one with malononitrile in methanol under basic conditions (sodium methoxide). The reaction proceeds at room temperature with continuous stirring until precipitation occurs. The product is isolated as a yellow solid (192–195°C melting point) and characterized via ¹H/¹³C NMR spectroscopy. Key NMR signals include δ 3.64 ppm (methoxy group) and aromatic protons between δ 7.06–7.88 ppm .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) resolves the methoxy group at δ 3.64 ppm (singlet, 3H) and aromatic protons as multiplets. ¹³C NMR confirms the cyano group at δ 161.4 ppm and the methoxy carbon at δ 55.6 ppm .

- X-ray Crystallography : Structural analysis reveals non-planarity, with dihedral angles of 11.50° (pyridine vs. 4-methoxyphenyl) and 43.36° (pyridine vs. phenyl). Intermolecular N–H···N hydrogen bonds form wave-like sheets, stabilized by π–π interactions (centroid distances: ~3.75 Å) .

Q. What structural analogs have been studied, and how do substituents affect properties?

Derivatives like 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile (melting point 251–253°C) and 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile show substituent-dependent variations in solubility and thermal stability. Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced intermolecular interactions, while methoxy groups improve solubility .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways, identifying transition states and energy barriers. For example, the reaction of α,β-unsaturated ketones with malononitrile is exothermic (ΔG ≈ −15 kcal/mol), favoring cyclization. Machine learning algorithms (e.g., COMSOL Multiphysics integration) can predict optimal solvent systems and catalyst ratios, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions (e.g., cell line specificity) or impurities. Methodological solutions include:

Q. How can factorial design improve reaction yield and scalability?

A 2³ factorial design evaluates three variables: catalyst concentration (0.5–1.5 mol%), temperature (25–50°C), and solvent polarity (methanol vs. DMF). Response surface methodology identifies optimal conditions (e.g., 1.0 mol% NaOMe in methanol at 30°C), achieving yields >85%. Interaction plots reveal catalyst-solvent synergies critical for reproducibility .

Q. What methodologies assess the compound’s fluorescence and nonlinear optical (NLO) properties?

- Fluorescence Spectroscopy : Excitation at λ = 350 nm (methanol solution) emits at λ = 450 nm, with quantum yield (Φ) calculated using quinine sulfate as a reference.

- NLO Measurements : Hyperpolarizability (β) is determined via Kurtz-Perry powder technique, with second-harmonic generation (SHG) efficiency compared to urea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。